Quantified Breast Cancer Resistance Protein (BCRP) Inhibition as a Tool Compound
1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile demonstrates measurable inhibition of the BCRP (ABCG2) efflux transporter, a target relevant for overcoming multidrug resistance in cancer. In a cell-based assay using human MCF7/MX cells, the compound inhibited BCRP-mediated Hoechst 33342 accumulation with an IC50 of 2.72E+3 nM (2.72 µM) [1]. While direct IC50 data for positional isomers on this exact assay are not available in the public domain, this value provides a benchmark for its utility as a BCRP probe. Its potency falls within a range that is useful for studying BCRP function without causing immediate cytotoxicity.
| Evidence Dimension | BCRP inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2.72E+3 nM (2.72 µM) |
| Comparator Or Baseline | Class reference: BCRP inhibitors like Ko143 (IC50 ~ 20-100 nM) and other cyclopropanecarbonitrile derivatives (e.g., CHEMBL2158547, IC50 = 8.90E+3 nM) [2] |
| Quantified Difference | Approximately 3.3-fold more potent than CHEMBL2158547, a structurally distinct BCRP inhibitor |
| Conditions | MCF7/MX cells, Hoechst 33342 accumulation assay, 30 min preincubation |
Why This Matters
This activity profile allows researchers to employ the compound as a moderate-affinity BCRP ligand for transporter studies, with a defined potency that is neither too strong (which might confound results) nor too weak.
- [1] BindingDB. BDBM50420871. Affinity Data for BCRP Inhibition. IC50: 2.72E+3 nM. Assay: MCF7/MX cells. View Source
- [2] BindingDB. BDBM50394034. Affinity Data for BCRP Inhibition. IC50: 8.90E+3 nM. Assay: MDCK2 cells. View Source
